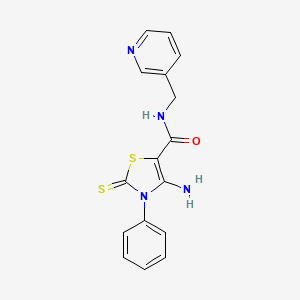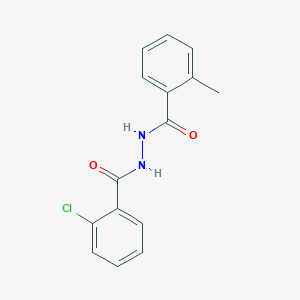
4-amino-3-phenyl-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is related to thiazole derivatives, which are prominent in the field of medicinal chemistry due to their diverse pharmacological activities. This compound, in particular, is part of a broader class of chemicals known for their potential in drug discovery and development.
Synthesis Analysis
The synthesis of related thiazole derivatives involves reactions with aromatic aldehydes, acetic anhydride, and various halogenated compounds. A common precursor for such syntheses is 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide, which can undergo various chemical transformations to yield complex thiazolo and pyrimidine structures (El-Dean, 1992).
Molecular Structure Analysis
The molecular structure of thiazole derivatives showcases a heterocyclic framework that often includes additional functional groups like carboxamide, which contribute to their chemical reactivity and potential biological activities. The structural elucidation of these compounds typically involves advanced spectroscopic techniques, including NMR and X-ray crystallography (Dani et al., 2013).
Chemical Reactions and Properties
Thiazole derivatives are known for their versatility in chemical reactions. For instance, they can undergo S-alkylation, react with thiourea or aromatic amines, and participate in cyclization reactions to form various heterocyclic structures with potential biological activities (Kolisnyk et al., 2015). These reactions expand the utility of thiazole derivatives in synthetic organic chemistry and drug design.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application in pharmaceutical formulations. These properties can be influenced by the specific functional groups present on the thiazole core and are typically characterized using various analytical techniques (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazole derivatives are defined by their reactivity, which can be modulated through substitutions on the thiazole ring. These compounds exhibit a range of activities, from acting as nucleophiles or electrophiles in synthetic applications to serving as ligands in coordination chemistry (Ahmed et al., 2018).
Applications De Recherche Scientifique
Synthesis and Reactivity
This compound is part of a broader category of substances known for their utility in synthesizing heterocyclic compounds. For instance, the synthesis of thiazolo[5,4-d]pyrimidines involves reactions of structurally similar thiazolocarboxamides with aromatic aldehydes, showcasing a method for creating thiazolopyrimidines with potential biological activities (A. El-Dean, 1992). Furthermore, these methodologies highlight the chemoselective thionation-cyclization processes, illustrating the compound's role in generating thiazole derivatives with functionalized groups (S. Kumar, G. Parameshwarappa, H. Ila, 2013).
Heterocyclic Synthesis Applications
Compounds with similar structures have been used in synthesizing a variety of heterocyclic compounds, indicating a wide range of potential applications in medicinal chemistry and material science. For example, the creation of thiazole-aminopiperidine hybrid analogues demonstrates the compound's utility in designing novel inhibitors with specific biological targets, such as Mycobacterium tuberculosis GyrB inhibitors (V. U. Jeankumar et al., 2013).
Advanced Material Synthesis
The compound's derivatives have also found applications in the synthesis of advanced materials, such as ordered polymers, through polycondensation processes. This illustrates the compound's utility in creating materials with specific structural and functional properties, which could have applications in various industries, including electronics and nanotechnology (Shuyan Yu, H. Seino, M. Ueda, 1999).
Antimicrobial and Anticancer Activity
Derivatives of similar structures have been explored for their antimicrobial and anticancer activities. For example, synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives has shown potential in inhibiting cancer cell growth, highlighting the therapeutic potential of compounds within this chemical class (A. Atta, E. Abdel‐Latif, 2021).
Mécanisme D'action
Target of Action
MLS000111723, also known as SMR000107645 or 4-amino-3-phenyl-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airflow .
Mode of Action
MLS000111723 acts as a long-acting beta-2 adrenergic receptor agonist . By stimulating the beta-2 adrenoceptor, it causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This results in improved pulmonary function and control over what is produced by either agent when used alone .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by MLS000111723 triggers a cascade of biochemical reactions. These reactions involve various species and organs, and their detailed understanding requires a comprehensive study of biochemical pathways
Result of Action
The primary result of MLS000111723’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This improves pulmonary function, particularly beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) . .
Propriétés
IUPAC Name |
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c17-14-13(15(21)19-10-11-5-4-8-18-9-11)23-16(22)20(14)12-6-2-1-3-7-12/h1-9H,10,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWDKBLHYJPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)
![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)